N,N-二去甲基盐酸地尔硫卓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

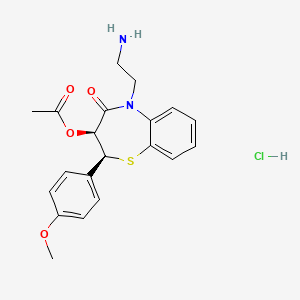

N,N-Didesmethyl Diltiazem Hydrochloride is a metabolite of Diltiazem , an antianginal and antihypertensive pharmaceutical . It is used for scientific research and development .

Molecular Structure Analysis

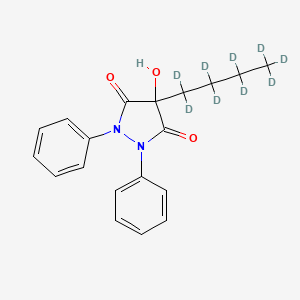

The molecular formula of N,N-Didesmethyl Diltiazem Hydrochloride is C20H23ClN2O4S . Its molecular weight is 422.93 g/mol .科学研究应用

药理特性和治疗功效

N,N-二去甲基盐酸地尔硫卓是地尔硫卓的衍生物,具有其作为有效的钙通道阻滞剂的药理特性。地尔硫卓的主要机制涉及抑制外周和冠状动脉血管平滑肌细胞中“慢”通道的钙内流,从而导致血管舒张。这一作用有助于其治疗稳定性心绞痛和冠状动脉痉挛引起的心绞痛的疗效,以及其在管理高血压和某些心律失常方面的潜力。与其他钙通道阻滞剂(如维拉帕米和硝苯地平)的比较研究表明,由于其独特的药代动力学特征和较少的副作用,地尔硫卓在特定心血管疾病中可能提供独特的好处(Chaffman & Brogden, 1985; Markham & Brogden, 1993; Leonard & Talbert, 1982)。

分析测定和临床应用

地尔硫卓定量测定的分析方法突出了其在临床和药物分析中的重要性。紫外分光光度法和高效液相色谱 (HPLC) 等技术确保了地尔硫卓在各种制剂和生物液体中的有效分析,强调了其在治疗药物监测中的广泛应用(Shafi et al., 2013)。

电生理效应

地尔硫卓的电生理效应,包括其对心率和房室 (A-V) 结传导的影响,提供了对其在治疗室上性心动过速和管理房颤或扑动中的心室反应的应用的见解。其独特的电生理特征使地尔硫卓区别于其他钙通道阻滞剂,为在临床情况下选择特定药物提供了依据(Mitchell, Schroeder, & Mason, 1982)。

在高血压紧急情况和心脏停搏中的作用

地尔硫卓在高血压紧急情况和心脏停搏中的应用证明了其在急性和围手术期护理环境中的多功能性。它能够迅速降低血压并在缺血期间(例如在心脏直视手术期间)保护心肌,突出了其在重症监护中的潜力(Bauer Jh & Reams Gp, 1987; Jong, 1986)。

姑息治疗的进展

研究将钙通道阻滞剂(如地尔硫卓)用于硬皮病等疾病的姑息治疗,表明其在控制症状和提高生活质量方面具有潜在作用。地尔硫卓的血管扩张作用可缓解雷诺现象和其他与硬皮病相关的血管并发症,证明了这种化合物在心血管疾病之外更广泛的治疗应用(Herrick, 1996)。

作用机制

Target of Action

N,N-Didesmethyl Diltiazem Hydrochloride is a metabolite of Diltiazem . Diltiazem primarily targets cardiac and vascular smooth muscle . It inhibits the calcium influx into these muscles during depolarization . This action is intermediate between dihydropyridine drugs, such as nifedipine, which preferentially act on vascular smooth muscle, and verapamil, which directly acts on the heart muscle .

Mode of Action

The compound works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to a decrease in peripheral vascular resistance . This vasodilation effect is the primary mode of action of N,N-Didesmethyl Diltiazem Hydrochloride.

Biochemical Pathways

The biochemical pathways affected by N,N-Didesmethyl Diltiazem Hydrochloride are primarily related to the regulation of calcium influx in cardiac and vascular smooth muscle cells . By inhibiting this influx, the compound disrupts the normal contraction and dilation of these muscles, leading to a decrease in blood pressure and heart rate .

Pharmacokinetics

The pharmacokinetics of N,N-Didesmethyl Diltiazem Hydrochloride are similar to those of its parent compound, Diltiazem . After administration, it is extensively metabolized, with only 2% to 4% of the unchanged drug detectable in the urine . The major urinary metabolite in healthy volunteers was N-monodesmethyl diltiazem, followed by deacetyl N,O-didesmethyl diltiazem, deacetyl N-monodesmethyl diltiazem, and deacetyl diltiazem .

Result of Action

The primary result of the action of N,N-Didesmethyl Diltiazem Hydrochloride is a decrease in blood pressure and heart rate . This is achieved through the relaxation of cardiac and vascular smooth muscle, leading to a decrease in peripheral vascular resistance .

安全和危害

N,N-Didesmethyl Diltiazem Hydrochloride is for R&D use only and not for medicinal, household, or other use . The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It may cause skin irritation, serious eye irritation, damage to organs (cardiovascular system), an allergic skin reaction, and is suspected of damaging fertility or the unborn child .

属性

IUPAC Name |

[(2S,3S)-5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGVHOBXBDWFNW-VOMIJIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747619 |

Source

|

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Didesmethyl Diltiazem Hydrochloride | |

CAS RN |

116050-35-2 |

Source

|

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)